molecular formula C12H16O B15399036 2-Cyclopentyl-4-methylphenol CAS No. 4297-63-6

2-Cyclopentyl-4-methylphenol

Cat. No.: B15399036
CAS No.: 4297-63-6
M. Wt: 176.25 g/mol
InChI Key: KDHONNUUDHJCID-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4-methylphenol is a phenolic compound characterized by a hydroxyl group (-OH) attached to an aromatic benzene ring, with a cyclopentyl substituent at the ortho position (C2) and a methyl group at the para position (C4). This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and increased lipophilicity from the bulky cyclopentyl moiety. The compound is likely synthesized via Friedel-Crafts alkylation or similar electrophilic aromatic substitution methods, where cyclopentyl halides or alcohols react with 4-methylphenol (p-cresol).

Properties

CAS No.

4297-63-6

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-cyclopentyl-4-methylphenol

InChI

InChI=1S/C12H16O/c1-9-6-7-12(13)11(8-9)10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3

InChI Key

KDHONNUUDHJCID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Substituents Key Properties Applications/Notes
2-Cyclopentyl-4-methylphenol -OH (C1), -C5H9 (C2), -CH3 (C4) High lipophilicity; moderate acidity (pKa ~10–11); low water solubility. Potential intermediate in organic synthesis; steric hindrance may limit reactivity.
4-[2-(Cyclopropylmethoxy)ethyl]phenol -OH (C1), -OCH2C3H5 (C4) Ether linkage increases polarity; cyclopropane ring introduces strain. Used in specialized syntheses; requires strict safety protocols for handling .
2-Cyclopropanecarbonyl-4-methylphenol -OH (C1), -COC3H5 (C2), -CH3 (C4) Carbonyl group enhances acidity (pKa ~8–9); higher solubility in polar solvents. Commercial availability noted; used in pharmaceutical research .
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cyclopentanone core with chlorophenyl and methyl groups Non-phenolic; ketone functionality; high stability. Key intermediate for metconazole (fungicide) synthesis via hydrolysis .

Key Comparative Insights:

Substituent Effects on Acidity: The hydroxyl group in this compound is less acidic (pKa ~10–11) than in 2-Cyclopropanecarbonyl-4-methylphenol (pKa ~8–9) due to the electron-withdrawing carbonyl group in the latter, which stabilizes the deprotonated phenoxide ion . The cyclopentyl group in the target compound exerts a mild electron-donating effect via hyperconjugation, further reducing acidity compared to carbonyl-substituted analogs.

Lipophilicity and Solubility: The bulky cyclopentyl group in this compound enhances lipophilicity, making it more soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but poorly soluble in water. In contrast, 4-[2-(Cyclopropylmethoxy)ethyl]phenol contains a polar ether chain, improving water solubility but reducing compatibility with nonpolar matrices .

Comparatively, 2-Cyclopropanecarbonyl-4-methylphenol has a smaller cyclopropane ring but a reactive carbonyl group, enabling diverse derivatization pathways .

Safety protocols for phenolic analogs emphasize avoiding skin/eye contact and ensuring ventilation during handling, though specific data for the target compound remain unverified .

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